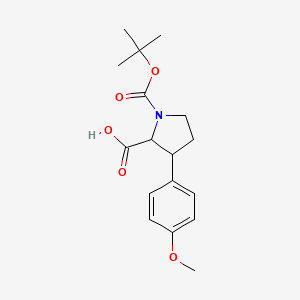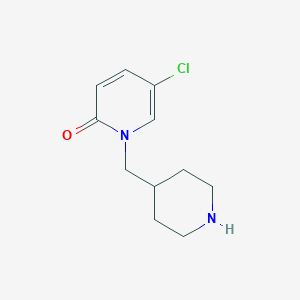
3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline
Descripción general
Descripción
3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on related compounds has shown significant antimicrobial activities, particularly against Mycobacterium smegmatis. The synthesis of derivatives through various chemical modifications has been explored to evaluate their potential in antimicrobial applications. For example, compounds synthesized from 3,4-difluoro nitrobenzene, upon treatment with different aldehydes and isothiocyanates, have shown high anti-Mycobacterium smegmatis activity (Yolal et al., 2012). This demonstrates the compound's potential in contributing to the development of new antimicrobial agents.
Docking and QSAR Studies for c-Met Kinase Inhibitors
Docking and quantitative structure-activity relationship (QSAR) studies have been conducted on derivatives, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related compounds, to analyze their roles as c-Met kinase inhibitors. These studies help understand the molecular interactions and conformations contributing to high inhibitory activity, offering insights into designing potent inhibitors for cancer therapies (Caballero et al., 2011).
Fluorescence Quenching Studies
The fluorescence quenching studies of boronic acid derivatives by aniline in alcohols have been explored, showing the impact of aniline on the photophysical properties of these compounds. Such studies are crucial for understanding the fundamental properties of fluorescence and can lead to the development of novel fluorescent probes for biological and chemical sensing applications (Geethanjali et al., 2015).
Structural and Spectroscopic Analysis
Computational studies have been employed to analyze the structural and spectroscopic properties of aniline derivatives, including 3-chloro-4-fluoro-aniline. These studies, based on density functional theory (DFT), provide insights into the electronic structure and potential reactivity of such compounds, which are valuable for designing pharmaceuticals with optimized properties (Aziz et al., 2018).
Herbicidal Activity
Novel derivatives have been synthesized and evaluated for their herbicidal activities, indicating that certain compounds exhibit promising activities against dicotyledonous weeds. This research suggests potential applications in agriculture, highlighting the compound's versatility beyond medicinal chemistry (Wu et al., 2011).
Mecanismo De Acción
Pharmacokinetics (ADME Properties)
- The absorption profile of this compound is not available . Information on tissue distribution is lacking. The metabolic fate of the compound remains unknown. Details regarding excretion are not provided.
Researchers should explore its interactions with specific targets and evaluate its efficacy in relevant biological contexts
Propiedades
IUPAC Name |
3-fluoro-4-(3-methoxyazetidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-14-8-5-13(6-8)10-3-2-7(12)4-9(10)11/h2-4,8H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDAYIUZGBJHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)



![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)
![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1469721.png)

